Isocucurbitacin B
Übersicht
Beschreibung
Isocucurbitacin B, also known as cucurbitacin B, is a triterpenoid compound found in the Cucurbitaceae family of plants. It has garnered attention due to its promising anti-cancer properties. Research has shown that cucurbitacin B can induce cell cycle arrest and apoptosis in various cancer cell lines, including hepatocellular carcinoma, colon adenocarcinoma, leukemia, and non-small-cell lung cancer . Additionally, it has been found to have anti-inflammatory properties, as demonstrated in a study on adjuvant-induced arthritis . Cucurbitacin B also exhibits antioxidant and free-radical scavenging activities .
Synthesis Analysis
The synthesis of cucurbitacin B derivatives, such as octanorcucurbitacin B, has been achieved through asymmetric de novo synthesis. This approach allows for the creation of the cucurbitane skeleton without following the biosynthetic hypothesis for cucurbitane synthesis, which typically proceeds via a lanostane. The synthesis involves a series of complex reactions, including annulative cross-coupling and intramolecular Heck reaction, to establish the characteristic tetracyclic structure with stereodefined quaternary centers .
Molecular Structure Analysis
Cucurbitacin B is characterized by its tetracyclic cucurbitane skeleton, which contains multiple stereodefined quaternary centers. These centers are crucial for the biological activity of the compound. The molecular structure of cucurbitacin B is complex, with a variety of functional groups that contribute to its biological activities .
Chemical Reactions Analysis
Cucurbitacin B interacts with various molecular targets within cells. It has been shown to inhibit the activation of c-Raf and the Raf/MEK/ERK pathway in leukemia cells . In colon cancer cells, it induces G2 arrest and apoptosis through a reactive oxygen species-dependent mechanism, affecting the expression of cyclin B1 and cdc25C proteins . Moreover, cucurbitacin B can modulate intracellular thiols, such as glutathione, which are critical for maintaining the cellular redox balance .
Physical and Chemical Properties Analysis
The physical and chemical properties of cucurbitacin B contribute to its biological activity. It has been shown to have antioxidant properties, which are likely due to its direct free-radical scavenging effect on several free radicals . The compound's solubility and stability in biological systems are also important for its therapeutic potential. For instance, molecular dynamics simulations have been used to study the diffusivity of cucurbitacin B in micelle environments, which is relevant for drug delivery applications .
Wissenschaftliche Forschungsanwendungen
1. Application in Glioma Treatment
- Summary of the Application: Isocucurbitacin B (isocuB), a natural compound extracted from melon pedicels, has been found to inhibit the growth of gliomas, which account for 81% of all cancers of the nervous system .
- Methods of Application or Experimental Procedures: The inhibitory effect of isocuB on glioma and its related mechanisms were assessed through Counting Kit-8 (CCK-8), wound healing, transwell, Western blot (WB), reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and other in vitro experiments, alongside tumor formation experiments in nude mice .
- Results or Outcomes: IsocuB might inhibit the growth of gliomas through the PI3K-AKT and MAPK pathways. Additionally, it may enhance glioma drug sensitivity to temozolomide (TMZ) via modulation of hsa-mir-1286a . The CCK-8 assay revealed that isocuB exhibited inhibitory effects on U251 and U87 proliferation and outperformed TMZ .
2. Application in Hepatocellular Carcinoma Treatment
- Summary of the Application: A series of cucurbitacin B derivatives was synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activities against the HepG-2 cell line .
- Methods of Application or Experimental Procedures: The compounds were tested for their toxicity against the L-O2 normal cell line . The compound with the most potential, 10b, exhibited potent activity against the HepG-2 cell line .
- Results or Outcomes: Compound 10b showed the highest TI value (4.71), which is a 14.7-fold improvement compared to its parent compound cucurbitacin B . A preliminary molecular mechanism study of 10b indicated that 10b could inhibit P-STAT3 to induce the activation of mitochondrial apoptotic pathways .
Zukünftige Richtungen
Cucurbitacins are structurally diverse triterpenes found in a wide range of plant families, especially the Cucurbitaceae. Future research may benefit from chemical modifications of specific functional groups to improve pharmacokinetic and pharmacodynamic issues . A series of cucurbitacin B derivatives was synthesized for the exploration of structure–activity relationships and the discovery of potential anti-HCC agents with potent anti-HCC activity and low toxicity .
Eigenschaften
IUPAC Name |
[(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZNVRBNJWSPF-DZEACCAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316518 | |
Record name | Isocucurbitacin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocucurbitacin B | |
CAS RN |
17278-28-3 | |
Record name | Isocucurbitacin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17278-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocucurbitacin B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocucurbitacin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.